Product packaging for Dansylamidoethyl Mercaptan(Cat. No.:CAS No. 5354-61-0)

Dansylamidoethyl Mercaptan

Cat. No.: B014668
CAS No.: 5354-61-0
M. Wt: 310.4 g/mol
InChI Key: NIZZMACEVFIQSD-UHFFFAOYSA-N
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Description

Contextualization within Fluorescent Probe Chemistry for Thiol Labeling

Fluorescent probes are instrumental in life sciences for visualizing and tracking biomolecules. nih.gov Dansylamidoethyl mercaptan fits within a specific class of these probes designed for thiol labeling. Thiols, particularly the cysteine residues in proteins, are often targeted for labeling due to their relatively low abundance and high reactivity, which allows for site-specific modification. creative-biostructure.comrsc.org The mercaptan group (-SH) on this compound facilitates its covalent attachment to thiol-containing molecules, such as cysteine residues in proteins. This specific reactivity allows researchers to tag and subsequently study these molecules. medchemexpress.com

The fluorescence of the dansyl group, which is sensitive to its microenvironment, provides a means to report on changes in the labeled molecule's conformation or its interactions with other molecules. rsc.org While other fluorophores exist for thiol labeling, this compound offers a specific set of spectral properties, with an excitation maximum around 335 nm and an emission maximum around 526 nm. lookchem.com This positions it as a tool for experiments where these particular wavelengths are advantageous, though its lower photostability compared to some other dyes might limit its use in long-term imaging studies.

Fundamental Principles of Thiol-Specific Labeling in Chemical Biology

Thiol-specific labeling is a cornerstone of chemical biology, enabling the precise modification of proteins and other biomolecules. nih.govresearchgate.net The principle behind this technique lies in the unique reactivity of the thiol group (also known as a sulfhydryl group) found in the amino acid cysteine. rsc.org Among the functional groups present in proteins, the thiol group is often the most nucleophilic, making it a prime target for selective chemical reactions. rsc.orgresearchgate.net

Several chemical strategies have been developed to achieve thiol-specific labeling. A common approach involves the use of thiol-reactive reagents, such as maleimides and iodoacetamides, which form stable covalent bonds with cysteine residues. rsc.org this compound utilizes its terminal mercaptan group to react with other thiols, potentially through disulfide bond formation, or to be used in other thiol-specific conjugation chemistries. scbt.commedchemexpress.com The specificity of the labeling reaction is crucial for ensuring that the fluorescent probe is attached only to the desired location on the target molecule, thereby providing accurate information about that specific site. nih.gov This targeted modification allows researchers to introduce a wide array of functionalities, including fluorescent dyes, affinity tags, and cross-linking agents, to study protein function, structure, and interactions. researchgate.net

Compound Information Table

Compound Name
This compound
Dansyl chloride
Cysteine
Maleimides
Iodoacetamides

Research Findings: Properties of this compound

PropertyValue/DescriptionSource
Chemical Formula C14H18N2O2S2 scbt.comnih.gov
Molecular Weight 310.44 g/mol scbt.com
CAS Number 5354-61-0 scbt.comlookchem.com
Excitation Maximum (λex) ~335 nm lookchem.com
Emission Maximum (λem) ~526 nm lookchem.com
Primary Application Fluorescent probe for thiol labeling medchemexpress.com
Reactivity Reacts with sulfhydryl (-SH) groups medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O2S2 B014668 Dansylamidoethyl Mercaptan CAS No. 5354-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZZMACEVFIQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409591
Record name Dansylamidoethyl Mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5354-61-0
Record name Dansylamidoethyl Mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Spectroscopic and Photophysical Characterization in Research Applications

Fluorescence Excitation and Emission Spectra Analysis

The fluorescence of Dansylamidoethyl Mercaptan is characterized by its excitation and emission spectra, which define the wavelengths of light it absorbs and subsequently emits. The process involves exciting the molecule with ultraviolet (UV) light, causing it to reach an excited electronic state, followed by the emission of a photon as it returns to its ground state. evidentscientific.combangslabs.com

Research findings indicate that this compound is typically excited by UV light at a wavelength of approximately 330 nm to 335 nm. lookchem.com Following excitation, the compound emits fluorescence in the green-blue region of the visible spectrum, with a maximum emission wavelength reported between 510 nm and 526 nm. lookchem.com The large separation between the excitation and emission peaks, known as the Stokes shift, is a beneficial characteristic for fluorescence-based detection, as it simplifies the process of separating the emitted fluorescence from the excitation light.

The specific excitation and emission maxima can be influenced by factors such as solvent polarity and the molecular environment. d-nb.info The values reported in the literature are generally measured in common organic solvents.

Table 1: Reported Fluorescence Excitation and Emission Maxima for this compound

Parameter Wavelength (nm) Source(s)
Excitation Maximum (λex) ~330
335 lookchem.com
Emission Maximum (λem) ~510
526 lookchem.com

Determination of Quantum Yields in Diverse Solvent Environments

The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent probe. This parameter is highly dependent on the solvent environment, as interactions between the solvent and the fluorophore in its excited state can promote non-radiative decay pathways, thus reducing fluorescence intensity. d-nb.infomdpi.com

For this compound, the hydrophilic nature of the molecule allows for its solubility in polar solvents, which in turn influences its photophysical behavior. scbt.com While detailed studies across a wide range of specific solvents are not extensively published, comparative data indicates variability in its quantum efficiency. One study reported quantum yields ranging from 0.45 to 0.92, although the specific solvent conditions for these measurements were not detailed. The polarity of the solvent is known to significantly affect the quantum yield of dansyl-based fluorophores, often due to stabilization of the excited state. d-nb.infomdpi.com

Table 2: Comparative Quantum Yield Data Note: The specific solvent environments for these measurements were not provided in the source material.

Compound Quantum Yield (Φ)
This compound 0.92, 0.90, 0.45

Assessment of Photostability in Experimental Settings

Photostability, or the resistance of a fluorophore to photochemical degradation upon exposure to excitation light, is a crucial parameter for applications requiring long-term or high-intensity imaging. Poor photostability can lead to signal loss and the generation of phototoxic byproducts.

There are conflicting reports regarding the photostability of this compound. The dansyl group is described in some literature as imparting strong photostability. scbt.com However, other comparative studies classify it as having lower photostability, particularly when compared to more robust fluorophores like fluorescein (B123965) derivatives. One analysis reported a photostability half-life of less than 10 minutes under specific experimental conditions, highlighting its limitations for prolonged imaging studies. This susceptibility to photobleaching suggests that this compound is better suited for applications in low-light conditions or where only brief measurements are required.

Analysis of Spectral Characteristics in Relation to Molecular Environment

The spectral properties of this compound are highly sensitive to its immediate molecular environment, a characteristic that is central to its use as a probe. The polarity of the surrounding medium significantly influences both the emission maximum and the quantum yield. scbt.com

A key feature of this compound is its terminal mercaptan (-SH) group, which is a reactive thiol. scbt.com This group can react with other sulfhydryl groups to form disulfide bonds or with specific moieties on biomolecules, such as maleimides, to form stable thioether bonds. scbt.commedchemexpress.com When the probe becomes covalently attached to a macromolecule, such as a protein, its local environment changes drastically from the bulk aqueous solvent to the microenvironment of the protein surface or a specific binding pocket. This change is often accompanied by a shift in the emission wavelength (spectral shift) and an increase in fluorescence quantum yield. This phenomenon, known as solvatochromism, makes the compound a valuable tool for reporting on binding events or conformational changes in proteins and other biological molecules. medchemexpress.commedchemexpress.com

Iv. Mechanistic Investigations of Thiol Reactivity and Specificity

Elucidation of Covalent Thioether Bond Formation Mechanisms

Dansylamidoethyl mercaptan is a molecule that reacts with the sulfhydryl groups (-SH) of proteins and other thiol-containing molecules. medchemexpress.commedchemexpress.comtargetmol.com The formation of a stable, covalent thioether bond (C-S-C) by a thiol such as this compound is critical for applications like site-specific protein labeling. While thiols are well-known to undergo oxidation to form disulfide bonds (R-S-S-R'), the creation of a thioether linkage involves the thiol acting as a nucleophile to attack an electrophilic carbon atom. ebsco.comnih.gov

Several mechanisms can lead to the formation of a thioether bond between a thiol and a protein:

Michael Addition: One of the most common methods for forming a thioether linkage involves the hetero-Michael addition reaction. nih.gov In this mechanism, the thiol adds across a carbon-carbon double bond, such as the α,β-unsaturated carbonyl found in maleimide-functionalized reagents or on protein residues like dehydroalanine, which can be formed from cysteine. nih.govnih.gov The reaction between a thiol and an α,β-unsaturated carbonyl is a second-order reaction. nih.gov

Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, attacking an electrophilic center and displacing a leaving group to form the thioether bond.

Enzymatic Mechanisms: In biological systems, thioether bond formation can be catalyzed by specific enzymes. For instance, radical S-adenosylmethionine (SAM) enzymes can catalyze the formation of a thioether bridge between a cysteine and the α-carbon of another amino acid residue through complex radical-based chemistry. nih.govrsc.org

In the context of antibodies, it has been observed that disulfide bonds can convert into thioether bonds through a process proposed to involve β-elimination of one sulfur atom, followed by a Michael-type addition. nih.gov The specific mechanism by which this compound forms a thioether bond depends on the nature of the reaction partner. While it can participate in various reactions, including the formation of disulfide bonds through thiol-disulfide exchange, its utility as a labeling agent often relies on the formation of stable thioether linkages. scbt.com

Comparative Reactivity Studies with Endogenous Thiols and Disulfides

The reactivity of this compound is largely dictated by its sulfhydryl group, which readily interacts with endogenous thiols and disulfides. medchemexpress.comscbt.com Endogenous thiols, such as the cysteine residues in proteins and the abundant small molecule glutathione (B108866) (GSH), are primary targets for reaction. medchemexpress.comnih.gov

Comparative studies on similar dansylated thiol compounds provide insight into this reactivity. For example, a study on dansylated glutathione (dGSH) found it to be chemically equivalent in reactivity to unmodified GSH when reacting with standard thiol-reactive molecules. nih.gov This suggests that the presence of the bulky dansyl group does not inherently hinder the reactivity of the sulfhydryl group. nih.gov However, the same study noted that dGSH did not serve as a cofactor for the enzyme Glutathione S-transferase (GST), indicating that while the fundamental chemical reactivity is maintained, specific biological interactions can be altered. nih.gov

The primary reaction between a thiol like this compound and an endogenous disulfide (e.g., the cystine bridge in a protein) is the thiol-disulfide exchange. This reaction cleaves the disulfide bond and forms a new disulfide bond between the exogenous thiol and one of the original sulfur atoms, releasing the other as a free thiol. ebsco.comresearchgate.net This process is crucial for the compound's ability to detect disulfide bonds in proteins. medchemexpress.commedchemexpress.comtargetmol.com Conversely, it will also react with free sulfhydryl groups on proteins (cysteine) or in small molecules (glutathione). medchemexpress.comnih.gov

Specificity and Selectivity in Biological Systems

This compound demonstrates notable specificity for sulfhydryl groups in biological environments. medchemexpress.commedchemexpress.com The mercaptan group is designed to facilitate covalent binding specifically to the cysteine residues within proteins, which allows for site-specific labeling and detection. This selectivity is a cornerstone of its application in biochemical assays. The reaction is directed towards free thiol groups, making it a valuable tool for probing protein structure and function. medchemexpress.commedchemexpress.com

The concept of selectivity is crucial in chemical biology, where reagents are desired to modify a specific functional group with minimal off-target reactions. For thiol-reactive probes, the primary targets are cysteine residues. However, the reactivity can be influenced by the local environment of the thiol, such as its solvent accessibility and pKa. nih.govnih.gov While highly specific, reactions must often be performed under controlled conditions (e.g., pH 6.5-7.5) to prevent potential side reactions with other nucleophilic amino acid residues, such as lysine (B10760008). nih.gov The specificity of this compound for thiols makes it a useful reagent for detecting disulfide bonds and labeling sulfhydryl-containing molecules in complex biological mixtures. medchemexpress.comtargetmol.com

Kinetic Analysis of Reaction Rates with Sulfhydryl Groups

The kinetics of these reactions are influenced by a variety of factors, including the electronic nature of the reactants and the reaction conditions. nih.govscbt.com Computational and experimental studies on analogous thiol-Michael reactions provide a framework for understanding the variables that control the reaction rate. rsc.org

Table 1: Factors Influencing Thiol Reaction Kinetics

FactorEffect on Reaction RateRationaleSource
Thiol Acidity (pKa) Lower pKa can increase the rate.A lower pKa means a higher concentration of the more nucleophilic thiolate anion (RS⁻) at a given pH. nih.govwikipedia.org
Electrophilicity of Substrate Increased electrophilicity increases the rate.Electron-withdrawing groups on the reaction partner (e.g., a Michael acceptor) make it more susceptible to nucleophilic attack. nih.gov
Steric Hindrance Increased steric bulk around the reacting centers decreases the rate.Physical obstruction hinders the approach of the nucleophile to the electrophile. nih.gov
Initiator/Catalyst Base or nucleophilic initiators can significantly accelerate the reaction.Catalysts increase the concentration of the reactive thiolate or activate the electrophile. rsc.org
Solvent Polar, protic solvents can influence rates.The choice of solvent affects the stabilization of reactants and transition states, directly influencing the reaction mechanism and kinetics. rsc.orgrsc.org

This table is generated based on established principles of thiol chemistry; direct kinetic data for this compound was not found.

Influence of pH and Solvent Polarity on Reactivity

The reactivity of this compound is profoundly influenced by both pH and the polarity of the solvent.

Influence of pH: The pH of the medium is a critical determinant of thiol reactivity because of the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻). cdc.gov The thiolate form is a significantly stronger nucleophile than the neutral thiol. nih.gov Most mercaptans have a pKa in the range of 8 to 11. wikipedia.orgcdc.gov As the pH of the solution increases and approaches the pKa, the concentration of the more reactive thiolate anion rises, generally leading to an increased reaction rate. nih.gov However, at very high pH (e.g., >12), other reactions can occur, and the specificity may be lost, with potential for reactions with other residues like lysine or hydrolysis of the reagent. nih.govgoogle.com For many thiol-specific modifications, a pH range of 6.5 to 7.5 is considered optimal to ensure specific labeling of cysteines while minimizing side reactions. nih.gov

V. Applications in Biomolecular Labeling and Analytical Chemistry

Utilization in Protein and Peptide Labeling for Structural and Functional Studies

Dansylamidoethyl Mercaptan serves as a valuable reagent for the fluorescent labeling of proteins and peptides, which is essential for investigating their structure and function. thermofisher.com The compound's mercaptan (-SH) group can specifically react with the thiol side chains of cysteine residues within a protein or peptide sequence. medchemexpress.com This reaction facilitates site-specific labeling, allowing researchers to attach the fluorescent dansyl probe to a precise location on the biomolecule.

Once labeled, the protein or peptide can be tracked and visualized using fluorescence-based techniques, such as fluorescence microscopy. This enables the study of complex biological processes, including protein-protein interactions, conformational changes, and cellular localization. The covalent attachment of the dansyl moiety provides a stable tag for these detailed investigations. While other reagents like dansyl chloride are also used for protein labeling, they typically target primary amines (like the N-terminus or lysine (B10760008) residues), whereas this compound's reactivity is directed towards the sulfhydryl groups of cysteines. thermofisher.comnih.gov

Detection and Imaging of Sulfhydryl-Containing Biomolecules

A primary application of this compound is the detection and imaging of biomolecules that contain sulfhydryl (-SH) groups. medchemexpress.commedchemexpress.com These include proteins with cysteine residues, as well as smaller molecules like glutathione (B108866), a key antioxidant in cells. The specific reactivity of the probe's mercaptan group towards other thiols makes it a targeted tool for their identification. scbt.commedchemexpress.commedchemexpress.com

The process involves the reaction of this compound with the target molecule, resulting in a fluorescently tagged product. medchemexpress.com The inherent fluorescence of the dansyl group, which becomes detectable when excited by ultraviolet light, allows for the visualization of these sulfhydryl-containing species within complex biological samples. scbt.com This capability is leveraged in techniques like fluorescence microscopy and flow cytometry to label and track these specific biomolecules, aiding in the study of cellular mechanisms and redox states. nih.gov

Role in the Investigation of Disulfide Bond Formation and Reduction in Proteins

This compound is instrumental in studying the dynamics of disulfide (S-S) bonds in proteins. medchemexpress.commedchemexpress.com Disulfide bonds are critical for the structural stability and function of many proteins, and their formation and breakage (reduction) are tightly regulated cellular processes. nih.gov

The compound can be used to detect the presence of free sulfhydryl groups that are available to form disulfide bonds. medchemexpress.commedchemexpress.com The mercaptan functionality of the probe enables it to participate in thiol-disulfide interchange reactions. scbt.comcsic.es This means it can react with existing disulfide bonds, leading to their reduction, or interact with free thiols, facilitating the formation of new disulfide bonds. scbt.com By monitoring the changes in fluorescence, researchers can probe the redox state of cysteine residues and investigate the mechanisms of protein folding and the activity of enzymes like protein disulfide isomerases, which catalyze these reactions. nih.gov

Table 1: Research Findings on this compound Applications

Application Area Target Molecule/Group Technique(s) Research Focus Citation(s)
Protein & Peptide Labeling Cysteine Sulfhydryl (-SH) Groups Fluorescence Microscopy, Bioconjugation Studying protein structure, function, and interactions through site-specific fluorescent tagging. thermofisher.com
Detection of Biomolecules Sulfhydryl-Containing Molecules Fluorescence-based Assays, Microscopy Identifying and visualizing proteins and small molecules (e.g., glutathione) containing thiol groups. medchemexpress.commedchemexpress.commedchemexpress.com
Disulfide Bond Analysis Cysteine Residues, Disulfide Bonds Thiol-Disulfide Interchange Assays Investigating protein folding, redox state, and the dynamics of disulfide bond formation and reduction. scbt.commedchemexpress.comnih.gov
Separation Science Analytes with Reactive Groups Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Enhancing detection sensitivity of analytes by attaching a fluorescent tag prior to or during separation. unifi.itunifi.it

Application as a Fluorescent Derivatization Reagent in Separation Science

In analytical chemistry, derivatization is a common strategy to modify an analyte to improve its detection or separation. unifi.it this compound is employed as a fluorescent derivatization reagent, particularly in the field of capillary electrophoresis (CE). The primary goal is to attach the highly fluorescent dansyl group to analytes that otherwise lack a strong chromophore or fluorophore, thereby significantly enhancing detection sensitivity, often into the attomole (10⁻¹⁸ moles) range when coupled with laser-induced fluorescence (LIF) detection. unifi.itunifi.itthermofisher.com

The modification of an analyte with the dansyl group can also alter its charge-to-mass ratio, which may be used to fine-tune and improve the selectivity of the separation in capillary zone electrophoresis (CZE). unifi.it

Pre-capillary derivatization is a widely used approach where the chemical reaction between the analyte and the derivatizing reagent occurs before the sample is introduced into the CE instrument. nih.gov In this method, this compound would be mixed with the sample containing sulfhydryl-containing analytes under optimized reaction conditions (e.g., appropriate pH and temperature). unifi.it After the reaction is complete, the resulting mixture of fluorescently tagged analytes is injected into the capillary for separation and detection. nih.gov This method is straightforward and allows for greater control over the reaction conditions but may require steps to remove excess reagent that could interfere with the separation. unifi.it

In-line or in-capillary derivatization offers an automated and efficient alternative where the capillary itself functions as a microreactor. unifi.itmdpi.com In this strategy, the sample and the derivatizing reagent (this compound) are introduced into the capillary, often sequentially. mdpi.com The reaction then takes place within the capillary as the zones mix and migrate under the influence of the electric field. mdpi.com This approach is faster, consumes smaller volumes of sample and reagents, and can be readily automated using commercial CE instrumentation. unifi.itmdpi.com

Post-capillary derivatization involves the reaction of the analytes with the derivatizing reagent after they have been separated within the capillary but before they reach the detector. nih.gov This is achieved by mixing the column effluent with a continuous stream of the reagent in a specially designed reaction chamber. The key advantage of this method is that the derivatization reaction cannot interfere with the separation process itself, as the analytes are already resolved. nih.gov This ensures that the separation efficiency is maintained and is particularly useful for analytes whose derivatized and underivatized forms might have different separation characteristics.

In-line and In-capillary Derivatization Strategies

Use in Biochemical Assays for Thiol Quantitation and Detection

The quantitation and detection of thiols (sulfhydryl groups, -SH) are crucial in biochemistry for understanding cellular redox states, protein structure, and enzyme activity. nih.govnih.gov While classic methods like the Ellman's test provide a colorimetric approach, fluorescent probes offer significantly higher sensitivity. raybiotech.comthermofisher.com this compound serves as a specialized fluorescent reagent for the detection and quantification of thiol-containing molecules such as free cysteine, glutathione, and cysteine residues within proteins. medchemexpress.comgattaquant.com

The principle of detection using this compound is based on its reactive mercaptan group, which can undergo a thiol-disulfide exchange reaction with other free thiols or form a disulfide bond. The compound possesses an intrinsic fluorescence due to its dansyl group, a well-established fluorophore. interchim.fr The reaction with target thiols leads to a measurable change in the fluorescence signal, allowing for quantification. The dansyl fluorophore is excited by ultraviolet (UV) light and emits in the visible spectrum, with an excitation maximum (λex) around 330-335 nm and an emission maximum (λem) of approximately 510-526 nm.

The general procedure for a thiol quantitation assay involves preparing a standard curve with a known thiol-containing compound, such as L-cysteine or glutathione (GSH). sigmaaldrich.com The sample of interest is then incubated with this compound. The resulting fluorescence intensity is measured using a fluorometer or a fluorescence microplate reader and compared against the standard curve to determine the concentration of thiols in the sample.

While effective, the performance of this compound has distinct characteristics when compared to other common fluorescent thiol probes. Its quantum yield is moderate, and its photostability is lower than that of fluorescein-based probes, making it less suitable for applications requiring prolonged light exposure. Furthermore, its reliance on UV excitation can be a drawback in studies involving sensitive biological samples like live cells, where UV light can cause photodamage.

A comparative analysis of its performance metrics highlights these trade-offs.

Table 1: Performance Metrics of Selected Fluorescent Thiol Probes Data derived from comparative biochemical assay studies.

ParameterThis compound2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptant-Boc-MTSEA-Fluorescein
Excitation/Emission (nm) ~330 / ~510~495 / ~520Similar to Fluorescein (B123965)
Quantum Yield 0.450.920.90
Photostability (t½, min) <10>30>25
Thiol Binding Efficiency 85%95%90% (Reversible)
Cell Permeability LowModerateHigh

Advanced Fluorescence Microscopy Techniques Employing this compound

Fluorescence microscopy is a cornerstone of cell biology, enabling the visualization of specific molecules within cells. gattaquant.com this compound can be used as a labeling reagent in such applications by targeting the thiol groups of cysteine residues in proteins. medchemexpress.com This covalent labeling allows for the visualization of protein localization and dynamics. However, its application in advanced, time-intensive microscopy techniques is influenced by its specific photophysical properties.

Traditional protein labeling for microscopy often involves the use of reactive fluorophore derivatives, such as maleimides or NHS-esters, which target thiols or amines respectively. gattaquant.com this compound, with its reactive thiol group, can participate in forming disulfide bonds with protein cysteines, effectively tagging the protein with a fluorescent dansyl group. Once labeled, these proteins can be studied using various microscopy methods.

Advanced techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) provide insights beyond simple localization, revealing molecular interactions and environmental conditions. nih.govevidentscientific.com

Förster Resonance Energy Transfer (FRET): FRET is a technique that measures the proximity of two fluorophores on a nanometer scale (typically 1-10 nm). virginia.edu It relies on the radiationless transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. evidentscientific.com For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. virginia.edu Given its spectral properties (Ex ~330 nm / Em ~510 nm), this compound could theoretically serve as a FRET donor to an appropriate acceptor (e.g., fluorescein or rhodamine derivatives). By labeling two potentially interacting proteins with a suitable donor/acceptor pair, one of which could be a dansyl derivative, researchers can determine if the proteins come into close contact within the cell.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a fluorophore—the average time it remains in the excited state before emitting a photon. nih.govyoutube.com This lifetime is an intrinsic property of a fluorophore but can be altered by its local environment, including factors like ion concentration, pH, and binding to other molecules. youtube.com FLIM can also be used to measure FRET with high precision. youtube.com The fluorescence lifetime of the dansyl group on a labeled protein could be monitored to detect conformational changes or binding events that alter its chemical environment.

Despite its potential use, the practical application of this compound in these advanced techniques is limited by two main factors: its requirement for UV excitation and its relatively low photostability. UV light can be phototoxic to live cells, limiting long-term imaging experiments. Moreover, low photostability means the fluorescent signal fades quickly under intense or prolonged illumination, which is often required for techniques like FRET and FLIM, making it less suitable for extended time-lapse studies compared to more robust dyes.

Vi. Comparative Performance Analysis with Alternative Fluorescent Thiol Probes

Comparison with Fluorescein-Based Thiol Probes (e.g., 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan)

A direct comparison between Dansylamidoethyl Mercaptan and fluorescein-based probes like 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan reveals significant differences in their spectral properties, photostability, and efficiency in labeling thiol groups.

The choice between dansyl and fluorescein-based probes is often dictated by the instrumentation available and the potential for photodamage to biological samples. This compound requires UV excitation, typically around 330 nm, with an emission maximum in the green region of the spectrum, at approximately 510 nm. In contrast, 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is excited by blue light, with an excitation maximum (λex) around 492-495 nm and an emission maximum (λem) in the green-yellow region, around 515-520 nm. The use of UV excitation for the dansyl probe can be a limiting factor in live-cell imaging, as it may cause cellular damage.

ProbeExcitation Wavelength (nm)Emission Wavelength (nm)
This compound~330~510
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan~495~520
Data derived from commercial technical specifications and peer-reviewed studies.

Fluorescein-based probes are known for their high quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence. However, a significant drawback of fluorescein (B123965) is its relatively low photostability, leading to rapid photobleaching under prolonged illumination. Conversely, the dansyl group in this compound is noted for its strong photostability. scbt.com While specific quantum yield values can vary depending on the solvent environment, fluorescein derivatives generally exhibit higher quantum yields than dansyl derivatives. This makes fluorescein probes well-suited for applications requiring high sensitivity but can be problematic for long-term imaging experiments where photostability is crucial.

ParameterThis compound2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
Quantum Yield LowerHigh
Photostability Higher scbt.comLower
Data derived from commercial technical specifications and peer-reviewed studies.

Both this compound and 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan possess a mercaptan group, which facilitates their reaction with thiol groups on target molecules, such as cysteine residues in proteins. scbt.com This reaction typically results in the formation of a stable disulfide bond. scbt.com The efficiency of this conjugation is a critical factor for accurate quantification and labeling. While specific conjugation yields can be influenced by reaction conditions (e.g., pH, temperature, and the presence of reducing agents), both probes are effective for thiol-specific labeling. medchemexpress.comthermofisher.com The choice between them may depend on the specific steric and electronic environment of the thiol group on the target molecule.

Relative Photostability and Quantum Yield Performance

Comparison with Methanethiosulfonate-Based Reagents (e.g., t-Boc-MTSEA-Fluorescein)

Methanethiosulfonate (B1239399) (MTS) based reagents represent another class of thiol-reactive probes. A comparison with this compound highlights fundamental differences in their reaction mechanisms and applications.

A key distinction lies in the nature of the bond formed with the thiol group. This compound, through its mercaptan group, typically forms a stable and effectively irreversible disulfide bond with the target thiol. scbt.com In contrast, methanethiosulfonate reagents like t-Boc-MTSEA-Fluorescein react with thiols to form a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.com This reversibility allows for the controlled removal of the fluorescent label, which can be advantageous in certain experimental designs, such as those involving sequential labeling or the study of dynamic processes. thermofisher.comchinesechemsoc.org

ReagentType of Thiol Modification
This compoundIrreversible (stable disulfide bond) scbt.com
t-Boc-MTSEA-FluoresceinReversible (cleavable disulfide bond) thermofisher.com

The choice between this compound and an MTS-based reagent like t-Boc-MTSEA-Fluorescein depends heavily on the research question.

The irreversible nature of the bond formed by this compound is beneficial for endpoint assays where a stable signal is required for quantification. nih.gov Its lower photostability compared to some other probes makes it more suitable for low-light conditions or experiments where prolonged imaging is not necessary.

The reversibility offered by t-Boc-MTSEA-Fluorescein is a significant advantage in studies of protein dynamics, where the ability to attach and detach the probe is crucial. thermofisher.com For instance, in ion channel research, the reversible modification of cysteine residues can be used to study channel gating mechanisms. The fluorescein moiety provides bright fluorescence, but like other fluorescein derivatives, it is susceptible to photobleaching.

FeatureThis compoundt-Boc-MTSEA-Fluorescein
Bond Stability Irreversible scbt.comReversible thermofisher.com
Primary Advantage Stable signal for quantificationControllable labeling for dynamic studies thermofisher.com
Limitation UV excitation may cause photodamage Potential for label removal by endogenous reducing agents

Reversible versus Irreversible Thiol Modification

Assessment Against Maleimide (B117702) and Iodoacetamide (B48618) Thiol-Reactive Dyes

The selection of a fluorescent probe for thiol modification is a critical decision in experimental design, with this compound representing one of several options available to researchers. A thorough assessment necessitates a comparison with the two most prevalent classes of thiol-reactive dyes: maleimides and iodoacetamides. These probes react with thiol groups, primarily on cysteine residues, through distinct chemical mechanisms, each conferring a unique profile of advantages and limitations. thermofisher.com

Maleimide-Based Dyes: Maleimides are electrophilic compounds that react with thiols via a Michael addition, forming a stable thioether bond across the maleimide's double bond. thermofisher.comlumiprobe.com This reaction is highly selective for thiols over other nucleophilic functional groups like amines, especially at a near-neutral pH of 7.0-7.5. lumiprobe.comthermofisher.com A significant operational advantage of maleimide dyes is their compatibility with sample solubilization buffers containing thiourea (B124793), a compound that strongly inhibits the reactivity of iodoacetamide-based dyes. nih.gov

However, maleimide chemistry is not without its drawbacks. At high dye-to-thiol ratios, some maleimide dyes can exhibit non-specific labeling. nih.gov More critically, a significant side-reaction known as thiazine (B8601807) rearrangement can occur, particularly when labeling peptides with an unprotected N-terminal cysteine. pharmiweb.com This intramolecular cyclization leads to a different, non-native product structure, which complicates purification, characterization, and can result in a loss of the intended product. pharmiweb.com Furthermore, the common reducing agent tris(2-carboxyethyl)phosphine (TCEP) can react with and deplete maleimide dyes, requiring careful optimization of reaction conditions. nih.gov

Iodoacetamide-Based Dyes: Iodoacetamide derivatives are another major class of thiol-reactive probes. They react with the thiolate anion of a cysteine residue through a nucleophilic displacement (SN2) reaction, where iodide serves as the leaving group, resulting in a very stable thioether linkage. thermofisher.comnih.gov Certain iodoacetamide dyes, such as some BODIPY derivatives, are known for their high specificity for cysteine residues, showing minimal non-specific labeling even at high concentrations. nih.gov

The primary limitation of iodoacetamide probes is the severe inhibition of their labeling reaction by thiourea, a key component in many proteomics sample buffers. nih.gov This makes them unsuitable for certain experimental workflows. While generally thiol-specific, iodoacetamides can, under certain conditions, also react with other amino acid residues such as methionine and histidine, making them potentially less selective than maleimides. thermofisher.comthermofisher.com They are also known to be sensitive to light, requiring that experiments be conducted under subdued lighting conditions. nih.gov

The following table provides a comparative overview of these three classes of thiol-reactive probes.

ParameterThis compoundMaleimide DyesIodoacetamide Dyes
Reaction MechanismDisulfide bond formation (via thiol-disulfide exchange) scbt.comMichael Addition thermofisher.comlumiprobe.comNucleophilic Substitution (SN2) nih.gov
Primary TargetThiol Groups scbt.comThiol Groups (Cysteine) lumiprobe.comThiol Groups (Cysteine) thermofisher.com
SelectivitySpecific for thiols. scbt.comHighly thiol-selective; generally do not react with methionine or histidine. thermofisher.comthermofisher.comHighly specific but can react with methionine and histidine under certain conditions. thermofisher.comthermofisher.com
Optimal pHNot specified, but thiol-disulfide exchange is typically favored at slightly alkaline pH.~7.0 - 7.5 lumiprobe.comthermofisher.com~7.0 - 7.5 thermofisher.com
Key AdvantagesFluorescent probe with inherent thiol reactivity. scbt.comReaction is not inhibited by thiourea; highly thiol-selective. nih.govHigh specificity with minimal non-specific labeling for certain dyes; forms very stable thioether bond. thermofisher.com
Major LimitationsLower photostability; UV excitation (~330 nm) can be phototoxic to biological samples. Potential for thiazine rearrangement with N-terminal cysteines; inhibited by TCEP; some dyes show non-specific labeling at high ratios. pharmiweb.comnih.govReaction is severely inhibited by thiourea; potential for off-target reaction with methionine/histidine; light-sensitive. thermofisher.comnih.gov

Vii. Future Directions and Emerging Research Avenues

Development of Next-Generation Dansylamidoethyl Mercaptan Derivatives with Enhanced Properties

The development of novel derivatives of this compound is a primary focus of ongoing research. The goal is to engineer new molecules with superior photophysical and chemical characteristics. Key areas of improvement include enhancing fluorescence quantum yield, increasing photostability, and fine-tuning reactivity and specificity.

Research efforts are directed at modifying the core dansyl fluorophore and the ethylamine (B1201723) linker. For instance, structural modifications analogous to those seen in other classes of fluorescent dyes could lead to derivatives with significantly higher brightness and resistance to photobleaching, a current limitation compared to probes like fluorescein (B123965). The introduction of different functional groups could also alter the molecule's solubility and cell permeability, tailoring it for specific biological environments. Structure-activity relationship studies, similar to those performed on other mercaptans, can systematically guide these modifications to achieve desired properties. nih.gov

Property for Enhancement Potential Strategy Desired Outcome
Quantum Yield Modify the electronic structure of the naphthalene (B1677914) ring system.Brighter fluorescence signal for higher sensitivity.
Photostability Introduce photostabilizing moieties to the fluorophore.Longer observation times in fluorescence microscopy.
Specificity Alter the linker or incorporate additional targeting groups.Reduced off-target labeling and background noise.
Solubility Add polar or charged functional groups.Improved performance in aqueous biological buffers.

This table outlines potential strategies for developing next-generation this compound derivatives with enhanced properties for advanced bioanalytical applications.

Integration into Multiplexed Imaging and Detection Systems

A significant frontier in bio-imaging is multiplexing—the simultaneous detection of multiple targets within a single sample. Integrating this compound into such systems presents both opportunities and challenges. Its distinct excitation and emission spectra (~330/510 nm) could allow it to be paired with other fluorophores that absorb and emit light in different regions of the spectrum, such as red or far-red dyes.

The primary challenge lies in minimizing spectral overlap and preventing Förster Resonance Energy Transfer (FRET) between different probes, which could lead to inaccurate data. Successful integration would require careful selection of fluorophore partners with well-separated spectral profiles. Its application as a derivatization reagent in separation techniques like capillary electrophoresis already points towards its suitability for analyzing multiple components in a mixture, a principle that can be extended to cellular imaging. Future work will likely involve developing comprehensive panels of fluorescent probes, including a spectrally-optimized this compound derivative, for robust multiplexed analysis.

Exploration of Novel Bioanalytical and Biotechnological Applications

Beyond its traditional role as a thiol-reactive labeling agent, researchers are exploring novel applications for this compound. Its inherent chemical properties suggest potential in several emerging areas.

Metal Ion Sensing: The structure of this compound, featuring a naphthalene core and heteroatoms, allows it to form stable complexes with various metal ions. scbt.com This interaction can quench or enhance its fluorescence, providing a mechanism for the detection and quantification of specific metal ions in biological and environmental samples.

Redox Biology: The thiol group is redox-active and can participate in oxidation-reduction reactions. This opens up the possibility of using this compound as a probe to study redox signaling pathways or as a potential antioxidant. Research on other mercaptans has shown their capacity to act as radical scavengers, a property that could be explored for this compound and its derivatives in protecting biological molecules from oxidative damage. mdpi.com

Disulfide Bond Detection: It has been identified as a tool for detecting disulfide (S-S) bonds in proteins. medchemexpress.com This application involves the reduction of the disulfide to free thiols, which are then labeled by the probe, providing an indirect method to map protein structure and folding.

Computational and Theoretical Studies on this compound Reactivity and Photophysics

Computational chemistry provides powerful tools to understand the fundamental properties of molecules like this compound at an electronic level. Theoretical studies, particularly those using Density Functional Theory (DFT), are poised to accelerate the development of this compound. mdpi.com

These computational approaches can predict key molecular properties:

Reactivity: By calculating parameters like Fukui indices, researchers can identify the most reactive sites on the molecule. mdpi.com For this compound, this would confirm the sulfur atom of the mercaptan group as the primary site for nucleophilic attack, which is central to its labeling function. scbt.commdpi.com

Thermodynamic Descriptors: Calculations can determine properties like bond dissociation energies and ionization potentials, which are crucial for understanding the molecule's stability and its potential role in redox processes, such as acting as a hydrogen atom donor in radical scavenging. mdpi.com

Photophysics: Theoretical modeling can elucidate the electronic transitions responsible for the molecule's fluorescence. This knowledge is invaluable for rationally designing new derivatives with altered excitation/emission wavelengths, enhanced quantum yields, and improved photostability.

Computational Method Investigated Property Application/Insight
Density Functional Theory (DFT) Electronic Structure, Fukui IndicesPredicts reaction sites and chemical reactivity. mdpi.commdpi.com
Time-Dependent DFT (TD-DFT) Excited State PropertiesElucidates photophysical processes (absorption/fluorescence).
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-Inhibitor InteractionsModels the binding of the probe to a protein's active site.
Molecular Dynamics (MD) Simulation Conformational DynamicsSimulates the behavior of the labeled protein or complex.

This interactive table summarizes key computational methods and their application to studying the properties and behavior of this compound.

Q & A

Q. What are the critical physicochemical properties of dansylamidoethyl mercaptan that influence experimental design?

this compound exhibits fluorescence at λex 335 nm and λem 526 nm, making it suitable for fluorescent tagging in biological assays. It is soluble in chloroform but requires storage at -20°C to maintain stability . Key properties include its melting point (106–108°C) and sensitivity to environmental conditions like temperature and solvent polarity. Researchers should prioritize solvent compatibility (e.g., avoiding aqueous systems unless solubilized with surfactants) and validate fluorescence intensity under experimental conditions.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Due to its mercaptan moiety, the compound may release hazardous vapors. Follow protocols for volatile sulfur compounds: use fume hoods, wear nitrile gloves, and avoid ignition sources. Ground metal containers during transfers to prevent static discharge. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical attention for inhalation exposure .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document synthesis steps meticulously, including reaction stoichiometry, temperature control (±2°C), and purification methods (e.g., column chromatography with silica gel). Use analytical techniques like HPLC (≥95% purity threshold) and NMR to verify structural integrity. Cross-reference with the SMILES string (CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS) to confirm molecular identity .

Advanced Research Questions

Q. How can fluorescence quenching of this compound be systematically studied in heterogeneous biological systems?

Design experiments using controlled solvent environments (e.g., chloroform vs. lipid membranes) to assess quenching mechanisms (static vs. dynamic). Measure fluorescence lifetime via time-resolved spectroscopy to distinguish environmental effects from molecular interactions. Include internal standards (e.g., fluorescein) to normalize intensity variations caused by pH or ionic strength .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from undocumented measurement methods or solvent impurities. Replicate experiments using standardized buffers (e.g., PBS at pH 7.4) and disclose all parameters (temperature, agitation rate). Validate data against peer-reviewed studies and use predictive tools like Hansen solubility parameters to identify outlier conditions .

Q. How can this compound be applied to track protein conformational changes in real-time assays?

Functionalize the compound as a thiol-reactive probe (via its mercaptan group) to label cysteine residues in proteins. Monitor fluorescence anisotropy changes during protein folding/unfolding. Calibrate using known conformational benchmarks (e.g., lysozyme denaturation) and correlate with circular dichroism (CD) spectroscopy data .

Q. What experimental controls are essential when using this compound in cellular imaging studies?

Include negative controls (e.g., cells without the probe) to account for autofluorescence. Use competitive inhibitors (e.g., free thiols like glutathione) to confirm binding specificity. Validate subcellular localization with organelle-specific dyes (e.g., MitoTracker) and quantify signal-to-noise ratios across imaging platforms (confocal vs. widefield) .

Methodological Best Practices

  • Data Reporting : Clearly state the origin of property data (experimental, predicted, or literature-derived) to avoid misapplication in downstream models .
  • Characterization : Provide full spectral data (e.g., ¹H/¹³C NMR, HRMS) for novel derivatives in supplementary materials, adhering to IUPAC guidelines .
  • Ethical Compliance : Disclose conflicts of interest and funding sources related to commercial suppliers of the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.